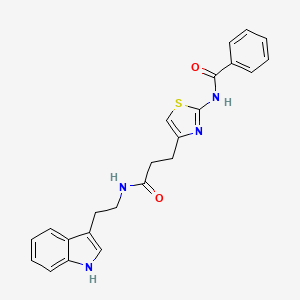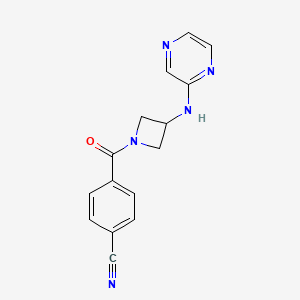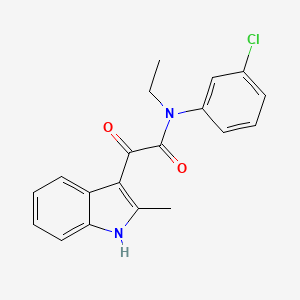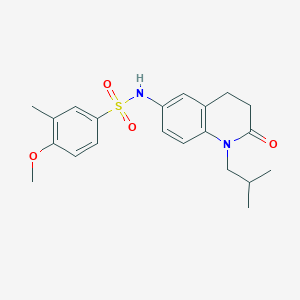![molecular formula C15H9ClF4O B2467630 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1405314-78-4](/img/structure/B2467630.png)
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a type of trifluoromethyl ketone, which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical, chemical, and biological properties of molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Trifluoromethyl ketones are known to participate in a variety of chemical reactions. They are often used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .作用机制
The exact mechanism of action of 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of cell proliferation, apoptosis, and inflammation, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been reported to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is its high potency and selectivity towards its target proteins. This makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. One potential direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Furthermore, its pharmacokinetic properties and toxicity profile need to be further investigated to determine its suitability for clinical use.
合成方法
The synthesis of 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can be achieved through a multistep process. The first step involves the reaction of 4-chlorobenzaldehyde with 4-fluoro-3-(trifluoromethyl)benzene in the presence of a strong base, such as sodium hydride, to form 4'-(4-chlorophenyl)-4-fluoro-3-(trifluoromethyl)acetophenone. The second step involves the reduction of this intermediate using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to obtain the final product, this compound.
科学研究应用
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties in preclinical studies. In addition, it has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMOQWICNNFROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)


![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)
![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2467563.png)
